molecular formula C11H18OSi B13681911 (3-Ethoxyphenyl)trimethylsilane CAS No. 909567-57-3

(3-Ethoxyphenyl)trimethylsilane

Cat. No.: B13681911
CAS No.: 909567-57-3
M. Wt: 194.34 g/mol
InChI Key: ONXWQRVCPVCROC-UHFFFAOYSA-N
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Description

(3-Ethoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H18OSi. It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring substituted with an ethoxy group at the meta position. This compound is part of the broader class of silanes, which are widely used in organic synthesis due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxyphenyl)trimethylsilane typically involves the hydrosilylation of 3-ethoxyphenylacetylene with trimethylsilane in the presence of a catalyst. Common catalysts for this reaction include platinum-based catalysts such as Speier’s catalyst (H2PtCl6) or Karstedt’s catalyst (Pt2[(CH2=CHSiMe2)2O]3). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrosilanes like triethylsilane (Et3SiH) can be used as reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or iodine (I2) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Corresponding reduced silanes.

    Substitution: Various substituted phenyltrimethylsilanes.

Scientific Research Applications

(3-Ethoxyphenyl)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of (3-Ethoxyphenyl)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The compound can also act as a radical reducing agent, facilitating the reduction of various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: A simpler silane with the formula (CH3)3SiH.

    Triethylsilane: A related compound with the formula (C2H5)3SiH.

    Phenyltrimethylsilane: A compound with a phenyl group attached to a trimethylsilyl group.

Uniqueness

(3-Ethoxyphenyl)trimethylsilane is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its reactivity and applications. This substitution can enhance its solubility in organic solvents and modify its interaction with other molecules, making it a valuable reagent in various chemical processes.

Properties

CAS No.

909567-57-3

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

(3-ethoxyphenyl)-trimethylsilane

InChI

InChI=1S/C11H18OSi/c1-5-12-10-7-6-8-11(9-10)13(2,3)4/h6-9H,5H2,1-4H3

InChI Key

ONXWQRVCPVCROC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC=C1)[Si](C)(C)C

Origin of Product

United States

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